2-(4-benzylpiperazin-1-yl)acetamide
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Overview
Description
2-(4-Benzylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C13H19N3O. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperazine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-benzylpiperazine with chloroacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Research has explored its role as a ligand in binding studies with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been observed to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons. This binding can modulate the activity of these channels, potentially leading to anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with a phenyl group instead of a benzyl group.
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Contains a benzhydryl group and a sulfamoylphenyl group, showing different biological activities.
Uniqueness
2-(4-Benzylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring, which can influence its binding affinity and specificity for certain biological targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c14-13(17)11-16-8-6-15(7-9-16)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,14,17) |
InChI Key |
IYCLXQHPVYDHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N |
Origin of Product |
United States |
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